
N-cyclopentyl-4-methyl-1-piperidinecarboxamide
Übersicht
Beschreibung
N-cyclopentyl-4-methyl-1-piperidinecarboxamide, also known as CPP-109, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 belongs to the class of compounds known as piperidinecarboxamides, which are structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically cocaine and alcohol addiction. N-cyclopentyl-4-methyl-1-piperidinecarboxamide works by inhibiting the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-cyclopentyl-4-methyl-1-piperidinecarboxamide increases the expression of genes that are involved in the formation of new synapses in the brain, leading to increased plasticity and the potential for long-term changes in behavior.
Wirkmechanismus
N-cyclopentyl-4-methyl-1-piperidinecarboxamide inhibits the activity of HDAC by binding to the active site of the enzyme, preventing it from removing acetyl groups from histone proteins. This leads to an increase in the acetylation of histones, which in turn leads to an increase in the expression of genes that are involved in synaptic plasticity and long-term memory formation.
Biochemical and Physiological Effects
N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been shown to increase the expression of genes that are involved in the formation of new synapses in the brain, leading to increased plasticity and the potential for long-term changes in behavior. Additionally, N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been shown to increase the activity of the neurotransmitter dopamine in the brain, which is involved in the reward pathway and is thought to play a role in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-4-methyl-1-piperidinecarboxamide in lab experiments is its specificity for HDAC inhibition, which allows for targeted manipulation of gene expression. Additionally, N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one limitation of using N-cyclopentyl-4-methyl-1-piperidinecarboxamide in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-4-methyl-1-piperidinecarboxamide. One area of interest is the role of HDAC inhibition in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, there is interest in developing more potent and selective HDAC inhibitors that may have greater therapeutic potential. Finally, there is interest in developing formulations of N-cyclopentyl-4-methyl-1-piperidinecarboxamide that have longer half-lives and may be more effective in certain therapeutic applications.
Conclusion
In conclusion, N-cyclopentyl-4-methyl-1-piperidinecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of addiction. N-cyclopentyl-4-methyl-1-piperidinecarboxamide works by inhibiting the activity of HDAC, leading to increased plasticity and the potential for long-term changes in behavior. While there are limitations to using N-cyclopentyl-4-methyl-1-piperidinecarboxamide in lab experiments, there are several potential future directions for research on this compound.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-6-8-14(9-7-10)12(15)13-11-4-2-3-5-11/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOPMGDDYCFTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



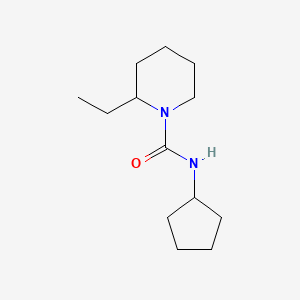
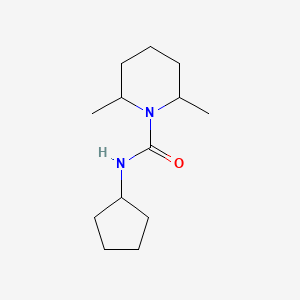
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)
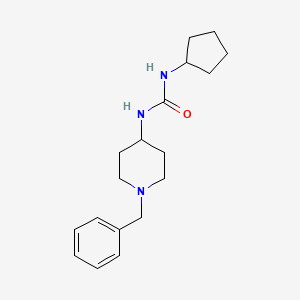
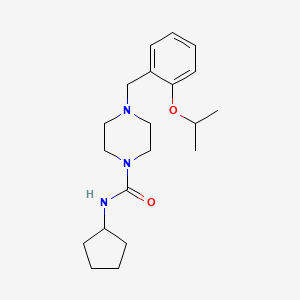
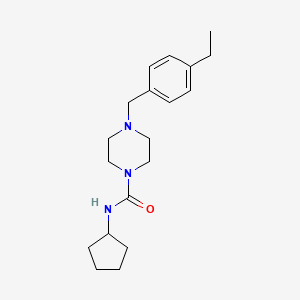
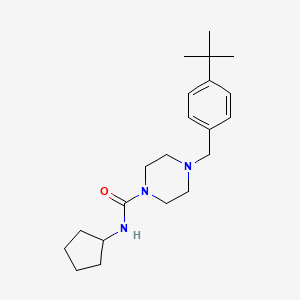
![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
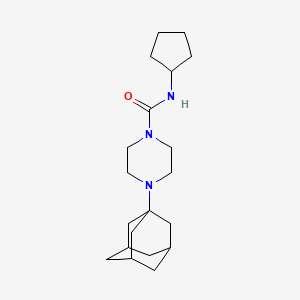
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)
![ethyl N-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285437.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)
![ethyl N-[(dibenzylamino)carbonyl]glycinate](/img/structure/B4285470.png)